molecular formula C6H6N2O4S3 B165079 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid CAS No. 125605-97-2

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid

Cat. No. B165079
M. Wt: 266.3 g/mol
InChI Key: YUMSRJNRCPVTBZ-UHFFFAOYSA-N
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Description

The compound “2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid” is an aryl sulfide . It has the molecular formula C6H6N2O4S3 . The compound has several synonyms, including “2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanedioic acid”, “2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)succinic acid”, and others .


Molecular Structure Analysis

The compound has a complex structure that includes a 1,3,4-thiadiazole ring. The InChI string, which represents the structure of the compound, is InChI=1S/C6H6N2O4S3/c9-3(10)1-2(4(11)12)14-6-8-7-5(13)15-6/h2H,1H2,(H,7,13)(H,9,10)(H,11,12) . The Canonical SMILES representation is C(C(C(=O)O)SC1=NNC(=S)S1)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 266.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Antifungal Action

  • Derivatives of this compound show sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibit antifungal activity against Candida albicans, highlighting their potential in antimicrobial applications (Sych et al., 2019).

Antitumor Screening

  • Compounds with a structure containing this compound demonstrated moderate antitumor activity against most malignant tumor cells, with particular sensitivity in the UO31 renal cancer cell line (Horishny et al., 2020).

Antiviral Activity

  • Certain derivatives synthesized from this compound showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Synthesis of Novel Compounds

  • This compound has been used as a starting reagent for the synthesis of novel hybrid molecules with potential anticancer properties. The method includes alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compounds (Yushyn et al., 2022).

Antibacterial Activities

  • A series of derivatives synthesized from this compound demonstrated effective antibacterial properties against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Li et al., 2007).

Antidepressant and Anxiolytic Activity

  • Some derivatives of this compound possess marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Anti-Inflammatory and Analgesic Agents

  • Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, a related compound, showed significant anti-inflammatory and analgesic activity without gastrointestinal side effects, indicating their potential as safer alternatives in pain management and inflammation treatment (Sainy et al., 2009).

properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S3/c9-3(10)1-2(4(11)12)14-6-8-7-5(13)15-6/h2H,1H2,(H,7,13)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMSRJNRCPVTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SC1=NNC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384345
Record name 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid

CAS RN

125605-97-2
Record name 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Mercapto-1,3,4-thiadiazol-2-ylsulfanyl)-succinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Reactant of Route 2
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Reactant of Route 3
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Reactant of Route 4
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Reactant of Route 5
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Reactant of Route 6
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid

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